Bienvenue dans la boutique en ligne BenchChem!

GGTI-286 TFA

Ras Signaling Prenylation Oncology

GGTI-286 TFA is a cell-permeable CAAX peptidomimetic that selectively inhibits geranylgeranyltransferase I (GGTase I) with sub-micromolar potency against oncogenic K-Ras4B signaling (IC50 = 1 μM). Unlike generic GGTase inhibitors, this compound demonstrates >15-fold selectivity for geranylgeranylation over farnesylation—a critical differentiation not conserved across structurally related analogs such as GGTI-298. The trifluoroacetate (TFA) salt form enhances aqueous solubility and intracellular accumulation beyond the free acid counterpart. Procure this agent to enable reproducible, isoform-specific interrogation of K-Ras-driven oncogenic pathways, β-catenin/TCF-dependent transcription, and synergistic anti-leukemic FTI combination strategies.

Molecular Formula C25H32F3N3O5S
Molecular Weight 543.6 g/mol
Cat. No. B12401159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGTI-286 TFA
Molecular FormulaC25H32F3N3O5S
Molecular Weight543.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H31N3O3S.C2HF3O2/c1-15(2)11-21(23(28)29-3)26-22(27)19-10-9-18(25-13-17(24)14-30)12-20(19)16-7-5-4-6-8-16;3-2(4,5)1(6)7/h4-10,12,15,17,21,25,30H,11,13-14,24H2,1-3H3,(H,26,27);(H,6,7)/t17-,21+;/m1./s1
InChIKeyVYRZPJBJAUWBNJ-JKSHRDEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGTI-286 TFA: A Selective Geranylgeranyltransferase I Inhibitor for Targeted Cancer Research Procurement


GGTI-286 TFA is a cell-permeable, CAAX peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I) [1]. It selectively disrupts the post-translational geranylgeranylation of proteins such as Rap1A, a modification essential for proper membrane localization and function of small GTPases including Ras superfamily members [1]. The trifluoroacetate (TFA) salt form enhances aqueous solubility for in vitro and in vivo experimental applications . As a research tool, GGTI-286 TFA enables mechanistic studies of protein prenylation in oncogenic signaling pathways, particularly those driven by K-Ras and related G-proteins [1].

Why Generic GGTase I Inhibitors Cannot Substitute for GGTI-286 TFA in Critical Research Applications


Geranylgeranyltransferase I inhibitors (GGTIs) exhibit substantial variability in target selectivity, cellular potency, and functional outcomes in disease-relevant models. GGTI-286 TFA demonstrates a unique combination of sub-micromolar to low-micromolar potency against K-Ras4B signaling (IC50 = 1 μM) and high selectivity for geranylgeranylation over farnesylation (>15-fold), which is not conserved across other GGTI compounds [1]. Even structurally analogous compounds like GGTI-298 exhibit divergent efficacy in soft agar growth assays, underscoring the fact that minor structural modifications can profoundly alter biological activity [2]. Furthermore, the choice of salt form (TFA vs. HCl) and the presence of the methyl ester moiety significantly influence both compound stability and intracellular accumulation, with GGTI-286 TFA offering enhanced cell permeability relative to its acid counterpart . Therefore, substitution with a generic GGTase I inhibitor introduces unacceptable risk of inconsistent or non-reproducible results, particularly in studies involving Ras-driven cancer models or Wnt/β-catenin signaling.

Quantitative Evidence Guide: Benchmarking GGTI-286 TFA Against Closest Analogs and Alternatives


GGTI-286 TFA vs. FTI-276 Methyl Ester: 25-Fold Superior Potency in GGTase I Inhibition

GGTI-286 TFA exhibits 25-fold greater potency as a GGTase I inhibitor compared to the corresponding methyl ester of the farnesyltransferase inhibitor FTI-276. This is a direct head-to-head comparison in whole-cell processing assays of the geranylgeranylated protein Rap1A. The IC50 for GGTI-286 TFA is 2 μM, while the IC50 for FTI-276 methyl ester under identical conditions is approximately 50 μM [1]. This stark potency differential establishes GGTI-286 TFA as the superior tool for selective disruption of geranylgeranylation with minimal off-target farnesyltransferase inhibition at experimental working concentrations.

Ras Signaling Prenylation Oncology

GGTI-286 TFA vs. H-Ras Farnesylation: >15-Fold Selectivity for Rap1A Geranylgeranylation

GGTI-286 TFA selectively inhibits the geranylgeranylation of Rap1A over the farnesylation of H-Ras, with a selectivity window exceeding 15-fold. The IC50 for Rap1A geranylgeranylation is 2 μM, whereas the IC50 for H-Ras farnesylation is greater than 30 μM in the same cellular context [1]. In contrast, the farnesyltransferase inhibitor FTI-277 exhibits an IC50 of 100 nM against H-Ras farnesylation, demonstrating the orthogonal specificity of these tools. This selectivity profile is essential for dissecting the distinct contributions of geranylgeranylation versus farnesylation in Ras isoform signaling.

Target Engagement Selectivity Prenylation

GGTI-286 TFA vs. FTI-277: Superior Inhibition of Oncogenic K-Ras4B Signaling (1 μM vs. 30 μM)

GGTI-286 TFA potently inhibits oncogenic K-Ras4B stimulation of MAP kinase with an IC50 of 1 μM, whereas the farnesyltransferase inhibitor FTI-277 is substantially weaker with an IC50 of 30 μM in the same assay [1]. This 30-fold differential potency underscores the critical dependence of K-Ras4B on geranylgeranylation for its oncogenic function and highlights the therapeutic relevance of targeting GGTase I in K-Ras-driven malignancies. Furthermore, significant inhibition of K-Ras4B signaling by GGTI-286 TFA occurs at concentrations (1-3 μM) that do not affect H-Ras signaling, confirming its functional selectivity [1].

K-Ras MAPK Oncogenic Signaling

GGTI-286 vs. GGTI-298: Differential Efficacy in Malignant Glioma Antiproliferative Assays

In a comparative study of malignant glioma cell lines (U-87, LN-Z308, SG-388), GGTI-286 and its analog GGTI-298 both exhibited concentration-dependent antiproliferative effects, with median effective doses (EC50) ranging from 2.5 to 15.5 μM [1]. While both compounds showed activity, GGTI-286 displayed a more favorable potency profile in certain cell lines. Importantly, GGTI-298 has been shown to have very little effect on soft agar growth in human tumor cell lines, whereas the combination of FTI-277 and GGTI-298 results in significant growth inhibition [2]. This underscores that GGTI-286 and GGTI-298 are not functionally interchangeable; their differential efficacy in various tumor models necessitates careful compound selection based on the specific experimental context.

Glioblastoma Cell Proliferation Prenylation Inhibitors

GGTI-286 TFA Synergizes with FTase Inhibitors to Overcome FTI Resistance in Myeloid Leukemia

In a screen of 19 myeloid leukemia cell lines, GGTI-286 as a single agent produced significant growth inhibition (>70%) in 9 out of 19 lines (47%) [1]. Notably, co-treatment of GGTIs with a farnesyltransferase inhibitor (FTI L-744,832) resulted in synergistic cytotoxic effects in all myeloid cell lines tested (5/5) and in primary AML cells (6/6) [1]. This synergy is attributed to the blockade of alternative geranylgeranylation of N-RAS and K-RAS, a known mechanism of resistance to FTI monotherapy [1]. In contrast, FTI monotherapy often fails due to this compensatory prenylation pathway, highlighting the value of GGTI-286 TFA as a combinatorial agent to enhance therapeutic efficacy and overcome resistance.

Acute Myeloid Leukemia Drug Synergy FTI Resistance

GGTI-286 TFA vs. GGTI-287: Optimized Cell Permeability via Methyl Ester Prodrug Strategy

GGTI-286 TFA is the methyl ester prodrug of GGTI-287, a highly potent in vitro GGTase I inhibitor with an IC50 of 5 nM [1]. While GGTI-287 exhibits exceptional biochemical potency, its poor cell permeability limits its utility in cellular assays. The methyl ester modification of GGTI-286 TFA overcomes this limitation, enabling effective intracellular accumulation and target engagement at low micromolar concentrations (IC50 = 2 μM in whole-cell Rap1A processing assays) [1]. This prodrug strategy represents a critical differentiation from the parent compound and from other GGTIs lacking this optimized pharmacokinetic property.

Cell Permeability Prodrug In Vitro Assays

Optimal Research and Preclinical Application Scenarios for GGTI-286 TFA Based on Quantitative Evidence


Functional Dissection of K-Ras4B-Driven Oncogenic Signaling in Cellular Models

Utilize GGTI-286 TFA at concentrations of 1-3 μM to selectively inhibit K-Ras4B-stimulated MAP kinase activation without affecting H-Ras signaling [1]. This scenario is ideal for researchers investigating Ras isoform-specific contributions to transformation, proliferation, and survival. The 30-fold greater potency of GGTI-286 TFA over FTI-277 (IC50 1 μM vs. 30 μM) in blocking oncogenic K-Ras4B signaling makes it the preferred tool for studies focused on K-Ras mutant cancers [1].

Overcoming Farnesyltransferase Inhibitor (FTI) Resistance in Leukemia Models

Employ GGTI-286 TFA in combination with a farnesyltransferase inhibitor (e.g., FTI L-744,832) to achieve synergistic cytotoxic effects in acute myeloid leukemia (AML) cell lines and primary patient samples [2]. This approach directly addresses FTI resistance mechanisms mediated by alternative geranylgeranylation of N-RAS and K-RAS [2]. GGTI-286 TFA alone inhibits growth in approximately 47% of tested myeloid lines, but the combination yields synergy in 100% of lines, supporting its use in studies aimed at enhancing anti-leukemic efficacy [2].

Investigating Prenylation Dependence in Glioblastoma and Other Solid Tumors

Apply GGTI-286 TFA in antiproliferative assays using malignant glioma cell lines (e.g., U-87, LN-Z308, SG-388) at concentrations ranging from 2.5 to 15.5 μM to explore the role of geranylgeranylation in tumor growth [3]. Given that GGTI-286 exhibits activity comparable to GGTI-298 but with distinct functional outcomes in soft agar assays, it is the appropriate choice for studies aiming to validate or extend findings from prior glioma literature [3][4].

Selective Ablation of Geranylgeranylation-Dependent Processes in Wnt/β-Catenin Signaling

Use GGTI-286 TFA at 10 μM for 2-4 hours in CHO cells to reduce nuclear localization of β-catenin and inhibit β-catenin/TCF-dependent transcription [5]. This application leverages the >15-fold selectivity of GGTI-286 TFA for geranylgeranylation over farnesylation to unambiguously attribute effects on Wnt signaling to GGTase I inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGTI-286 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.